N-(3-chloro-4-fluorophenyl)-3-cyclopentylpropanamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-cyclopentylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a cyclopentylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-cyclopentylpropanamide typically involves the reaction of 3-chloro-4-fluoroaniline with cyclopentylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine. The reaction conditions often include anhydrous solvents such as dichloromethane or tetrahydrofuran, and the reaction is performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-cyclopentylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-cyclopentylpropanamide is unique due to its specific structural features, such as the presence of a cyclopentyl group and the combination of chloro and fluoro substituents on the phenyl ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-12-9-11(6-7-13(12)16)17-14(18)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLOZPGCFNAXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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